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Introduction
The term "linolenyl linoleate" describes a triacylglycerol (TAG) molecule wherein the glycerol

backbone is esterified with both α-linolenic acid (C18:3) and linoleic acid (C18:2). These

polyunsaturated fatty acids (PUFAs) are of significant interest in nutrition, pharmacology, and

industry due to their various health benefits and functional properties. In plants, these TAGs are

primarily synthesized in the endoplasmic reticulum (ER) of seed cells during embryonic

development and serve as a major form of energy storage. This technical guide provides an in-

depth overview of the core biosynthetic pathways leading to the formation of such mixed-acid

TAGs, complete with quantitative data, detailed experimental protocols, and pathway

visualizations to aid researchers in this field.

The biosynthesis of TAGs containing linolenic and linoleic acids is a complex process involving

the interplay of several key enzymes and metabolic pathways. Understanding these pathways

is crucial for efforts to metabolically engineer oilseed crops for enhanced production of specific

beneficial fatty acids.

The Biosynthetic Pathway
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The formation of TAGs esterified with linolenic and linoleic acid is not a single linear pathway

but rather a network of interconnected reactions primarily localized to the plastid and the

endoplasmic reticulum. The overall process can be divided into three main stages: de novo

fatty acid synthesis, fatty acid modification, and triacylglycerol assembly.

De Novo Fatty Acid Synthesis in the Plastid
The initial synthesis of fatty acids occurs in the plastids. Acetyl-CoA is the primary building

block, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC). The subsequent

elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a

series of enzymes that sequentially add two-carbon units from malonyl-ACP. The primary

products of plastidial FAS are palmitic acid (16:0-ACP) and stearic acid (18:0-ACP). A soluble

stearoyl-ACP desaturase (SAD) introduces the first double bond into stearoyl-ACP to form

oleoyl-ACP (18:1Δ9-ACP). These fatty acids are then cleaved from ACP by acyl-ACP

thioesterases (FAT) and exported to the cytosol as free fatty acids, where they are esterified to

Coenzyme A by long-chain acyl-CoA synthetases (LACS) to form acyl-CoAs.

Fatty Acid Desaturation in the Endoplasmic Reticulum
The synthesis of the polyunsaturated fatty acids, linoleic acid (18:2) and α-linolenic acid (18:3),

primarily occurs on the endoplasmic reticulum. Oleic acid (18:1), esterified to

phosphatidylcholine (PC), is the substrate for a series of desaturation steps.

Linoleic Acid Synthesis: The enzyme Fatty Acid Desaturase 2 (FAD2) introduces a second

double bond at the Δ12 position of oleoyl-PC to form linoleoyl-PC.

α-Linolenic Acid Synthesis: The enzyme Fatty Acid Desaturase 3 (FAD3) introduces a third

double bond at the Δ15 position of linoleoyl-PC to form α-linolenoyl-PC.[1]

These desaturation reactions create a pool of PC enriched in linoleic and α-linolenic acids.

Triacylglycerol Assembly in the Endoplasmic Reticulum
The final assembly of TAGs occurs in the ER through two main pathways: the acyl-CoA-

dependent Kennedy pathway and acyl-CoA-independent pathways.
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This pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone with

acyl-CoAs.

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of the sn-1 position of

G3P to form lysophosphatidic acid (LPA).

Lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to produce

phosphatidic acid (PA).

Phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield diacylglycerol (DAG).

Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step, acylating the

free hydroxyl group at the sn-3 position of DAG with an acyl-CoA to form TAG.[1] There are

two major types of DGAT enzymes, DGAT1 and DGAT2, which can have different substrate

specificities.[2][3]

These pathways are crucial for incorporating the polyunsaturated fatty acids synthesized on PC

into the TAG pool.

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme transfers a fatty acid

directly from the sn-2 position of a phospholipid, such as PC, to the sn-3 position of DAG to

form TAG.[1][4] This is a major route for the incorporation of linoleic and α-linolenic acids into

TAGs.[4]

Phosphatidylcholine:Diacylglycerol Cholinephosphotransferase (PDCT): This enzyme plays

a critical role in enriching the DAG pool with polyunsaturated fatty acids. PDCT catalyzes the

reversible exchange of the phosphocholine headgroup between PC and DAG.[5][6][7][8] This

allows the acyl groups on DAG to be transferred to PC for desaturation by FAD2 and FAD3,

and then the resulting polyunsaturated acyl groups can be returned to the DAG pool for TAG

synthesis by either DGAT or PDAT.[5][6][7][8]

The interplay between these pathways ultimately determines the final fatty acid composition of

the stored TAGs.
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Biosynthetic pathway of linolenyl linoleate-containing TAGs.

Quantitative Data on Triacylglycerol Composition
The precise composition of TAGs, including those containing linoleic and linolenic acids, varies

significantly between plant species. Below are tables summarizing the TAG molecular species

composition in selected oilseeds known for their high content of these PUFAs. The

nomenclature for TAGs is presented as FattyAcid1/FattyAcid2/FattyAcid3, where the order

does not necessarily represent the stereospecific position on the glycerol backbone. L

represents linoleic acid (18:2) and Ln represents α-linolenic acid (18:3).

Table 1: Triacylglycerol Composition of Flax (Linum usitatissimum) Seed Oil
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Triacylglycerol Species Abbreviation Relative Abundance (%)

Linolenic/Linolenic/Linolenic LnLnLn 25.9

Linoleic/Linolenic/Linolenic LLnLn 17.2

Oleic/Linolenic/Linolenic OLnLn ~15

Linoleic/Linoleic/Linolenic LLn ~10

Oleic/Linoleic/Linolenic OLLn ~8

Palmitic/Linolenic/Linolenic PLnLn ~5

Stearic/Linolenic/Linolenic SLnLn ~4

(Data compiled from multiple

sources, representing typical

values. Actual percentages

can vary with cultivar and

environmental conditions.)

Table 2: Triacylglycerol Composition of Camelina (Camelina sativa) Seed Oil
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Triacylglycerol Species Abbreviation Relative Abundance (%)

Gadoleic/Linoleic/Linolenic GLLn Major

Gadoleic/Linolenic/Linolenic GLnLn Major

Gadoleic/Linoleic/Linoleic GLL Major

Oleic/Linoleic/Linolenic OLLn Significant

Linoleic/Linoleic/Linolenic LLLn Significant

Oleic/Linolenic/Linolenic OLnLn Significant

Palmitic/Linoleic/Linolenic PLLn Minor

(Camelina sativa has a more

complex TAG profile with a

significant amount of very-

long-chain fatty acids like

gadoleic acid (20:1). "Major"

and "Significant" are used to

indicate the most abundant

species as precise

percentages vary widely

across studies.)

Enzyme Substrate Specificity
The final composition of TAGs is heavily influenced by the substrate specificities of the

acyltransferases involved, particularly DGAT and PDAT. While extensive quantitative kinetic

data (Km, Vmax) for these enzymes with linoleyl-CoA, linolenoyl-CoA, and various DAG

species are not widely available in the literature, qualitative and semi-quantitative studies have

provided some insights:

DGAT1: Generally shows broad substrate specificity for C16 to C22 acyl-CoAs. Some plant

DGAT1 enzymes exhibit a preference for oleoyl-CoA.

DGAT2: Often associated with the incorporation of unusual fatty acids. Studies on Brassica

napus DGAT2 have shown high specificity towards 18:3-CoA.[9]
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PDAT: Can utilize a wide range of phospholipids as acyl donors and shows a preference for

transferring PUFAs and other modified fatty acids from PC to DAG.

PDCT: Studies on Camelina sativa PDCT suggest it does not discriminate significantly

between di-oleoyl, di-linoleoyl, and di-linolenoyl species in both PC and DAG substrates.[7]

The lack of comprehensive kinetic data for these enzymes with polyunsaturated substrates

represents a significant knowledge gap and an area for future research.

Experimental Protocols
Total Lipid Extraction from Seeds
This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total

lipids from plant seeds.

Materials:

Mortar and pestle, pre-chilled

Liquid nitrogen

Glass centrifuge tubes with Teflon-lined caps

Chloroform

Methanol

0.9% (w/v) NaCl solution

Nitrogen gas stream

Glass vials for storage

Procedure:

Weigh approximately 100 mg of seeds and freeze them in liquid nitrogen.

Grind the frozen seeds to a fine powder using the pre-chilled mortar and pestle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://pub.epsilon.slu.se/26187/1/demski_k_et_al_211122.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the powder to a glass centrifuge tube.

Add 2 mL of methanol and vortex thoroughly for 1 minute.

Add 1 mL of chloroform and vortex for 1 minute.

Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

Centrifuge at 2000 x g for 10 minutes to separate the phases.

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur

pipette and transfer it to a clean glass vial.

Re-extract the upper aqueous phase and the solid pellet with another 1 mL of chloroform.

Vortex, centrifuge, and combine the lower phase with the first extract.

Evaporate the solvent from the combined chloroform extracts under a gentle stream of

nitrogen.

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for

storage at -20°C.
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Workflow for total lipid extraction from seeds.
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In Vitro Diacylglycerol Acyltransferase (DGAT) Assay
This radiometric assay measures the incorporation of a radiolabeled acyl-CoA into TAG.

Materials:

Microsomal protein fraction isolated from developing seeds or a heterologous expression

system.

[1-¹⁴C]Linoleoyl-CoA or [1-¹⁴C]linolenoyl-CoA (specific activity ~50 mCi/mmol).

1,2-Di-linoleoyl-sn-glycerol (or other relevant DAG species).

Assay buffer: 100 mM HEPES-KOH (pH 7.2), 25 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

Stop solution: Chloroform:methanol (2:1, v/v).

Silica gel thin-layer chromatography (TLC) plates.

TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Procedure:

Prepare the DAG substrate by dissolving it in a small amount of acetone and adding it to the

reaction tube. Evaporate the acetone under a stream of nitrogen.

Prepare the reaction mixture in a microfuge tube on ice:

50 µL Assay buffer

10 nmol DAG

10-50 µg microsomal protein

Add water to a final volume of 95 µL.
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Pre-incubate the reaction mixture at 30°C for 5 minutes.

Initiate the reaction by adding 5 µL of 100 µM [1-¹⁴C]acyl-CoA (final concentration 5 µM).

Incubate at 30°C for 15 minutes.

Stop the reaction by adding 750 µL of stop solution.

Add 250 µL of 0.9% NaCl, vortex, and centrifuge to separate the phases.

Spot the lower organic phase onto a silica TLC plate.

Develop the TLC plate in the developing solvent.

Visualize the TAG band (e.g., with iodine vapor) and scrape the corresponding silica into a

scintillation vial.

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

In Vitro Phospholipid:Diacylglycerol Acyltransferase
(PDAT) Assay
This assay measures the transfer of a radiolabeled acyl group from PC to DAG.

Materials:

Microsomal protein fraction.

sn-1-acyl-2-[¹⁴C]linoleoyl-PC or sn-1-acyl-2-[¹⁴C]linolenoyl-PC.

1,2-Di-oleoyl-sn-glycerol (or other unlabeled DAG).

Assay buffer: 100 mM potassium phosphate (pH 7.2).

Other materials as for the DGAT assay.

Procedure:
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Prepare the PC and DAG substrates. The radiolabeled PC can be added from an ethanol

stock, and the DAG as described for the DGAT assay.

Prepare the reaction mixture:

100 µL Assay buffer

2 nmol radiolabeled PC

20 nmol unlabeled DAG

20-100 µg microsomal protein

Incubate at 30°C for 30 minutes.

Stop the reaction and extract the lipids as described for the DGAT assay.

Analyze the products by TLC and quantify the radioactivity in the TAG band.

Analysis of Triacylglycerol Molecular Species by LC-
MS/MS
This method allows for the separation and quantification of individual TAG molecular species.

Instrumentation:

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-

resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI)

source.

Reversed-phase C18 column suitable for lipid analysis.

Mobile Phases:

Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.
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Procedure:

Inject the lipid extract onto the C18 column.

Elute the TAGs using a gradient from 60% B to 100% B over 30-40 minutes.

Operate the mass spectrometer in positive ESI mode.

Perform a full scan to identify the [M+NH₄]⁺ adducts of the TAGs.

Perform tandem mass spectrometry (MS/MS) on the most abundant TAG precursor ions.

The neutral loss of fatty acids as ammoniated carboxylic acids allows for the identification of

the fatty acid composition of the TAGs.

Quantify the individual TAG species by integrating the peak areas from the extracted ion

chromatograms and normalizing to an internal standard (e.g., a TAG with an odd-chain fatty

acid not present in the sample).
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Workflow for LC-MS/MS analysis of TAG molecular species.
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Conclusion and Future Directions
The biosynthesis of TAGs containing linoleic and α-linolenic acids is a highly regulated and

compartmentalized process in plants. The Kennedy pathway, in conjunction with acyl-CoA-

independent pathways involving PDAT and the PC-DAG interconversion catalyzed by PDCT,

provides the framework for the production of these important molecules. While the overall

pathways are well-established, a deeper understanding of the kinetic properties and substrate

specificities of the key acyltransferases is needed for more precise metabolic engineering of

oilseed crops. The protocols and data presented in this guide provide a foundation for

researchers to further investigate this complex and important area of plant lipid metabolism.

Future research should focus on obtaining detailed kinetic parameters for DGAT, PDAT, and

PDCT with a range of polyunsaturated substrates to enable more accurate metabolic modeling

and to guide protein engineering efforts aimed at enhancing the production of valuable TAG

species in plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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